molecular formula C8H12N2 B1589656 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine CAS No. 569351-26-4

1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine

Cat. No. B1589656
M. Wt: 136.19 g/mol
InChI Key: JLMLWTWDUVBDER-UHFFFAOYSA-N
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Description

1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine is a chemical compound with the molecular formula C8H12N2 . It has an average mass of 136.194 Da and a monoisotopic mass of 136.100052 Da .


Synthesis Analysis

An efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride was achieved using simple sodium borohydride reduction of 6-benzyl-1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide as the key step followed by its debenzylation with hydrogen over palladium on carbon on a multigram scale . This method is also applicable for the synthesis of different N6-substituted 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridines .


Molecular Structure Analysis

The molecular structure of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine is represented by the formula C8H12N2 .


Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine is the sodium borohydride reduction of 6-benzyl-1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine include an average mass of 136.194 Da and a monoisotopic mass of 136.100052 Da .

Scientific Research Applications

Method

An efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride was achieved using simple sodium borohydride reduction of 6-benzyl-1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide as the key step followed by its debenzylation with hydrogen over palladium on carbon on a multigram scale .

Results

The synthesis method was found to be efficient and applicable for the synthesis of different N6-substituted 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridines .

2. Potential Medical Applications

Application

Compounds similar to 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine have shown efficacy in reducing blood glucose levels, suggesting potential applications in the prevention and treatment of disorders involving elevated plasma blood glucose .

Results

The compounds were found to be effective in reducing blood glucose levels, suggesting potential benefits in conditions such as hyperglycemia, diabetes, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

3. Imidazopyridines

Application

Imidazopyridines, which are similar to 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine, are found in many drug structures .

Results

While the specific results were not detailed in the source, imidazopyridines are known to have a wide range of biological activities, suggesting potential applications in drug development .

4. Analgesic Properties

Application

Compounds similar to 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine have shown noteworthy analgesic properties .

Results

Increasing the substituent to two carbon atoms weakened the analgesic properties, although their potential still remained noteworthy .

5. Chemical Structure Analysis

Application

The unique structure of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine makes it a subject of interest in structural analysis studies .

Method

Typically, these studies involve the use of various spectroscopic techniques to determine the structure and properties of the compound .

Results

The results of these studies can provide valuable information about the compound’s physical and chemical properties, which can be used to predict its behavior in different reactions .

6. Synthesis of N6-Substituted Analogues

Application

1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine can be used as a starting material for the synthesis of N6-substituted analogues .

Method

The synthesis involves the reduction of 6-benzyl-1-methyl-1H-pyrrolo[2,3-C]pyridin-6-ium bromide with sodium borohydride, followed by debenzylation with hydrogen over palladium on carbon .

Results

This method was found to be efficient for the synthesis of different N6-substituted 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-C]pyridines .

properties

IUPAC Name

1-methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-10-5-3-7-6-9-4-2-8(7)10/h3,5,9H,2,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLMLWTWDUVBDER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70450735
Record name 1-METHYL-4,5,6,7-TETRAHYDRO-1H-PYRROLO[3,2-C]PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine

CAS RN

569351-26-4
Record name 1-METHYL-4,5,6,7-TETRAHYDRO-1H-PYRROLO[3,2-C]PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine
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Citations

For This Compound
4
Citations
K MATOBA, A FUKUSHIMA, H TAKAHATA… - Chemical and …, 1982 - jstage.jst.go.jp
A 9, 17-diazasteroid system, I, was synthesized from an aminoester, III, and cyclo—hexanone. Unfortunately the yield was poor. Another 9, 17-diazasteroid system, H, was prepared …
Number of citations: 1 www.jstage.jst.go.jp
的場勝英, 福島明子, 高畑広紀, 平井美朗… - Chemical and …, 1982 - jlc.jst.go.jp
A 9, 17-diazasteroid system, I, was synthesized from an aminoester, III, and cyclohexanone. Unfortunately the yield was poor. Another 9, 17-diazasteroid system, II, was prepared from …
Number of citations: 2 jlc.jst.go.jp
N Khorana, C Smith, K Herrick-Davis… - Journal of medicinal …, 2003 - ACS Publications
On the basis of an earlier finding that 5-methyl-5H-1,2,3,4-tetrahydropyrido[4,3-b]indole (5-methyl-1,2,3,4-tetrahydro-γ-carboline; 1) binds at murine 5-HT 5A receptors, preliminary …
Number of citations: 54 pubs.acs.org
N Khorana - 2003 - search.proquest.com
Several receptor types have been identified for the neurotransmitter “serotonin”, and this might be one of the reasons for its involvement in a variety of physiological actions. 5-HT 5A …
Number of citations: 0 search.proquest.com

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